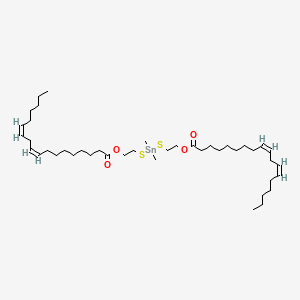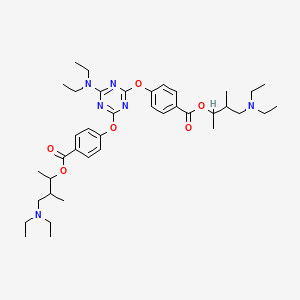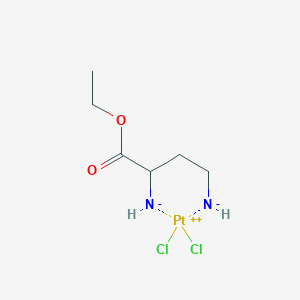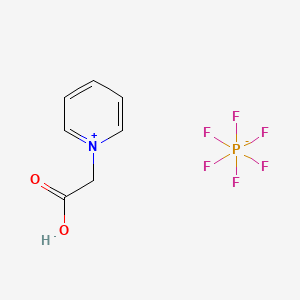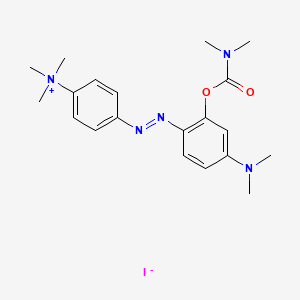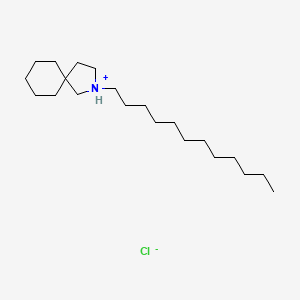
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-2-azaspiro(45)decane hydrochloride is a chemical compound with the molecular formula C21H41ClN It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride typically involves the reaction of a dodecylamine with a spirocyclic ketone under acidic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The final product is obtained by crystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the spirocyclic ketone to a secondary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted azaspiro compounds.
Scientific Research Applications
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro(4.5)decane hydrochloride: A simpler analog with similar structural features but lacking the dodecyl group.
2,7-Diazaspiro(4.5)decan-1-one hydrochloride: Contains an additional nitrogen atom in the spirocyclic ring.
8-Oxa-2-azaspiro(4.5)decane: Contains an oxygen atom in the spirocyclic ring.
Uniqueness
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride is unique due to the presence of the dodecyl group, which imparts distinct physicochemical properties and enhances its potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
795-65-3 |
|---|---|
Molecular Formula |
C21H42ClN |
Molecular Weight |
344.0 g/mol |
IUPAC Name |
2-dodecyl-2-azoniaspiro[4.5]decane;chloride |
InChI |
InChI=1S/C21H41N.ClH/c1-2-3-4-5-6-7-8-9-10-14-18-22-19-17-21(20-22)15-12-11-13-16-21;/h2-20H2,1H3;1H |
InChI Key |
BEPCLDBBWBAQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1CCC2(C1)CCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
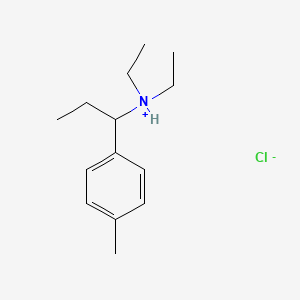
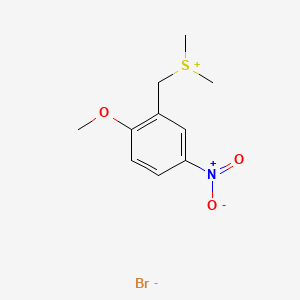
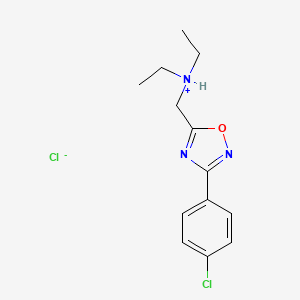
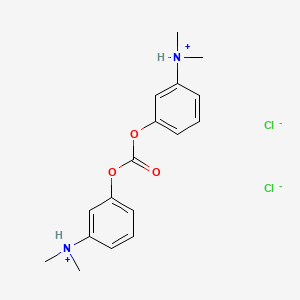
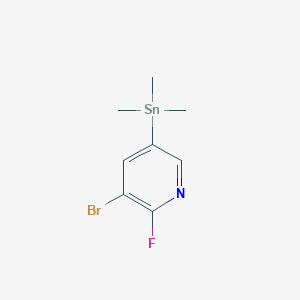
![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)
